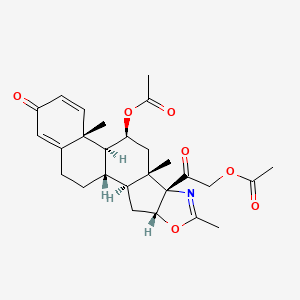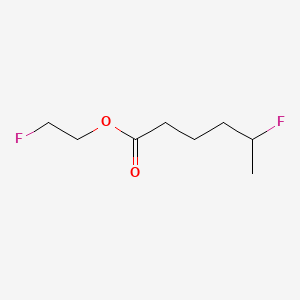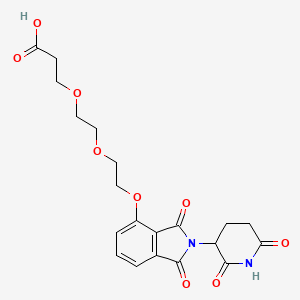
3-(2-(2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)ethoxy)ethoxy)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thalidomide-O-PEG2-Acid is a synthesized compound that incorporates the Thalidomide-based cereblon ligand and the PEG linker used in PROTAC (Proteolysis Targeting Chimeras) technology . This compound is primarily used for research purposes and is known for its role in targeted protein degradation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-O-PEG2-Acid involves the conjugation of Thalidomide with a PEG2 linker. The carboxylic acid functional group of Thalidomide-O-PEG2-Acid is activated using peptide coupling reagents like PyBOP or carbodiimides such as EDC to form a stable amide linkage with amines . The synthesis starts with readily available L-glutamine, which undergoes treatment with Na2CO3 in water, followed by the addition of N-carbethoxyphthalimide .
Industrial Production Methods
While specific industrial production methods for Thalidomide-O-PEG2-Acid are not detailed, the general approach involves large-scale synthesis using similar reaction conditions as described above. The compound is typically produced in reagent grade for research purposes .
Análisis De Reacciones Químicas
Types of Reactions
Thalidomide-O-PEG2-Acid undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
Thalidomide-O-PEG2-Acid has a wide range of scientific research applications, including:
Mecanismo De Acción
Thalidomide-O-PEG2-Acid exerts its effects by binding to cereblon (CRBN), a component of the E3 ubiquitin ligase complex . This binding leads to the recruitment of non-native substrates to the complex, resulting in their subsequent degradation . The compound modulates the release of inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and other cytokines, contributing to its immunosuppressive and anti-angiogenic activities .
Comparación Con Compuestos Similares
Similar Compounds
Lenalidomide: Another Thalidomide analogue with similar immunomodulatory properties.
Pomalidomide: A Thalidomide derivative with enhanced anti-cancer activity.
Uniqueness
Thalidomide-O-PEG2-Acid is unique due to its incorporation of the PEG2 linker, which enhances its solubility and stability. This feature makes it particularly useful in the development of PROTACs for targeted protein degradation .
Conclusion
Thalidomide-O-PEG2-Acid is a versatile compound with significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique properties and mechanism of action make it a valuable tool for developing new therapeutic agents and understanding protein degradation pathways.
Propiedades
Fórmula molecular |
C20H22N2O9 |
|---|---|
Peso molecular |
434.4 g/mol |
Nombre IUPAC |
3-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C20H22N2O9/c23-15-5-4-13(18(26)21-15)22-19(27)12-2-1-3-14(17(12)20(22)28)31-11-10-30-9-8-29-7-6-16(24)25/h1-3,13H,4-11H2,(H,24,25)(H,21,23,26) |
Clave InChI |
LDBBOUWQJLSTOP-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


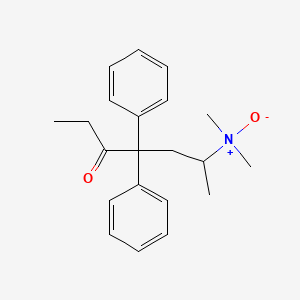
![5-(hydroxymethyl)-2-methyl-4-{(E)-[(4-methylphenyl)imino]methyl}pyridin-3-ol](/img/structure/B15289862.png)


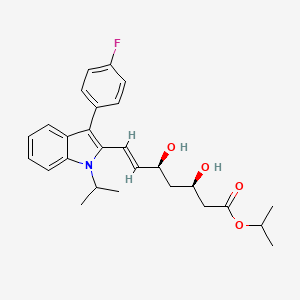

![2-[5-(1-Oxidopyridin-1-ium-2-yl)-2-oxo-1-phenylpyridin-3-yl]benzonitrile](/img/structure/B15289885.png)
![2-Chloro-5-[4-(difluoromethyl)-3-(hydroxymethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-4-fluorobenzoic acid](/img/structure/B15289891.png)



